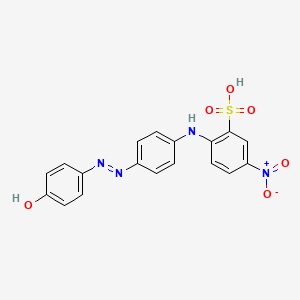
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is a complex organic compound characterized by its unique structure, which includes multiple isodecyl groups and a propanediyl backbone[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... This compound is primarily used in scientific research and industrial applications due to its chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate typically involves the esterification of 1-oxoisodecanoic acid with 2,2-bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediol under acidic conditions[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: : Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids and ketones.
Reduction: : Alcohols and aldehydes.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is utilized in several scientific research fields:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: : The compound is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with biological membranes or target specific receptors. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is unique due to its specific structure and functional groups. Similar compounds include:
Isodecanoic acid esters: : These compounds share the isodecyl group but differ in their esterification patterns.
Propanediol derivatives: : These compounds have similar backbones but different substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
71975-56-9 |
|---|---|
Molekularformel |
C45H84O8 |
Molekulargewicht |
753.1 g/mol |
IUPAC-Name |
[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate |
InChI |
InChI=1S/C45H84O8/c1-37(2)25-17-9-13-21-29-41(46)50-33-45(34-51-42(47)30-22-14-10-18-26-38(3)4,35-52-43(48)31-23-15-11-19-27-39(5)6)36-53-44(49)32-24-16-12-20-28-40(7)8/h37-40H,9-36H2,1-8H3 |
InChI-Schlüssel |
GGUPEFSRKZHRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC(=O)OCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















